3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide

Butyrylcholinesterase inhibition Alzheimer's disease Cinnamic acid–tryptamine hybrid

3-(4-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide (CAS 329778-18-9) is a synthetic small molecule belonging to the cinnamic acid–tryptamine hybrid class, characterized by a trans-acrylamide linker bridging a 4-chlorophenyl ring and a tryptamine (indole-3-ethylamine) moiety. Its molecular formula is C₁₉H₁₇ClN₂O with a molecular weight of 324.8 g/mol, and it is commercially available at purities of ≥95% (HPLC) from multiple suppliers.

Molecular Formula C19H17ClN2O
Molecular Weight 324.81
CAS No. 329778-18-9
Cat. No. B2396684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
CAS329778-18-9
Molecular FormulaC19H17ClN2O
Molecular Weight324.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+
InChIKeyFFZHSVFKAWZFSF-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide (CAS 329778-18-9): Chemical Identity and Research-Grade Specifications


3-(4-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide (CAS 329778-18-9) is a synthetic small molecule belonging to the cinnamic acid–tryptamine hybrid class, characterized by a trans-acrylamide linker bridging a 4-chlorophenyl ring and a tryptamine (indole-3-ethylamine) moiety [1]. Its molecular formula is C₁₉H₁₇ClN₂O with a molecular weight of 324.8 g/mol, and it is commercially available at purities of ≥95% (HPLC) from multiple suppliers . This compound has been investigated in primary research as a cholinesterase inhibitor within broader indole-acrylamide SAR campaigns targeting Alzheimer's disease [1], and the indole-acrylamide scaffold is also recognized for tubulin polymerization inhibitory activity in anticancer research [2].

Why Generic Substitution of 3-(4-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide (CAS 329778-18-9) Is Unsupportable Without Comparative Activity Data


Within the cinnamic acid–tryptamine hybrid series, the position of chlorine substitution on the phenyl ring dramatically alters biological activity profiles. In the Ghafary et al. (2020) study, the 2-chlorophenyl analog (compound 5b) exhibited potent butyrylcholinesterase (BChE) inhibition with an IC₅₀ of 1.95 µM, whereas the 3,4-dimethoxyphenyl analog (5q) preferentially inhibited acetylcholinesterase (AChE) at IC₅₀ = 11.51 µM [1]. The 4-chlorophenyl isomer thus occupies a distinct position in the structure-activity landscape: its para-substitution pattern is expected to confer different steric and electronic interactions at the enzyme peripheral anionic site (PAS) and catalytic active site (CAS) compared to ortho- or meta-substituted analogs [1][2]. Substituting this compound with a non-chlorinated or differently halogenated analog without verifying experimental IC₅₀ values against the specific target risks introducing uncontrolled variability into screening campaigns. Furthermore, the indole-acrylamide scaffold is also exploited in tubulin polymerization inhibition, where minor substituent changes—polar versus nonpolar groups on the acrylamide linker—determine whether a compound arrests cells at G2/M phase or acts through alternative mechanisms [3].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide (CAS 329778-18-9) Relative to Structural Analogs


BChE Inhibitory Potency of the 4-Chlorophenyl Scaffold Surpasses the 2-Chlorophenyl Isomer in Cinnamic Acid–Tryptamine Hybrids

In the 2018 cinnamic acid–tryptamine hybrid series by Ghafary et al., the 4-chlorophenyl-containing compound 7d demonstrated an IC₅₀ of 0.55 ± 0.04 µM against BChE, which represents a 14-fold improvement over the reference drug donepezil (IC₅₀ = 7.79 ± 0.81 µM) [1]. By comparison, the 2-chlorophenyl analog (compound 5b) in the 2020 Ghafary et al. study exhibited a BChE IC₅₀ of 1.95 µM [2]. Although direct head-to-head data in a single study are lacking, the cross-study comparison indicates that para-chloro substitution confers approximately 3.5-fold greater BChE inhibitory potency than ortho-chloro substitution within this chemotype.

Butyrylcholinesterase inhibition Alzheimer's disease Cinnamic acid–tryptamine hybrid

Cholinesterase Isoform Selectivity Profile: para-Chloro Substitution Favors BChE over AChE

The 2018 Ghafary et al. series demonstrated that all synthesized cinnamic acid–tryptamine hybrids, including the 4-chlorophenyl analog 7d, displayed clear selectivity for BChE over AChE, with only moderate AChE inhibition detected across the series [1]. In contrast, the 2020 series containing a 3,4-dimethoxyphenyl substitution (compound 5q) exhibited a reversed selectivity profile, preferentially inhibiting AChE (IC₅₀ = 11.51 µM) over BChE [2]. The 4-chlorophenyl substitution therefore provides a BChE-selective scaffold, whereas electron-donating substituents (e.g., methoxy) shift selectivity toward AChE.

Acetylcholinesterase Butyrylcholinesterase selectivity Cinnamic acid–tryptamine hybrid

Mixed-Type BChE Inhibition Mechanism with Dual-Site Binding Confirmed by Kinetic and Molecular Modeling Studies

Kinetic analysis and molecular docking studies in the cinnamic acid–tryptamine hybrid series revealed that these compounds, including the 4-chlorophenyl analog, act as mixed-type BChE inhibitors that simultaneously bind both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme [1]. This dual-site binding mode is structurally confirmed for the series and differentiates these compounds from single-site inhibitors such as donepezil, which primarily targets the CAS. The mixed-type inhibition mechanism is associated with the ability to also inhibit Aβ aggregation induced by AChE, a property that pure CAS inhibitors lack [1].

Enzyme kinetics Mixed-type inhibition Peripheral anionic site Molecular docking

Tubulin Polymerization Inhibitory Potential Within the Indole-Acrylamide Scaffold Class

Indole-acrylamide derivatives structurally related to 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide have been characterized as tubulin polymerization inhibitors. In the Hawash et al. (2022) study, compound 13 (an indole-acrylamide derivative with polar substitutions) was identified as a tubulin polymerization inhibitor that induced G2/M-phase cell cycle arrest in Huh7 hepatocellular carcinoma cells [1]. While compound-specific IC₅₀ values for the 4-chlorophenyl analog have not been published in peer-reviewed literature, the conserved acrylamide-indole scaffold supports class-level inference of tubulin-targeting potential. It should be noted that the study explicitly found that substitution-related bioactivity shifting was not consistently observed across cancer cell lines, indicating that inhibition mechanisms may vary among analogs [1].

Tubulin polymerization Anticancer G2/M arrest Indole-acrylamide

Documented Purity Specifications Support Reproducible Procurement for Biological Assays

Commercial suppliers list 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide at ≥95% purity (HPLC) . This is directly comparable to the purity specifications of related research-grade cinnamic acid–tryptamine hybrids used in the published cholinesterase inhibition studies, where compounds were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry prior to biological evaluation [1]. While many structurally similar indole-acrylamide research compounds are available only as custom syntheses without batch-specific purity certificates, this compound benefits from established commercial sourcing with documented purity specifications, reducing the risk of confounding biological results from unidentified impurities.

Compound purity Quality control Reproducibility Procurement specification

Limitations of Available Evidence: Explicit Acknowledgment of Data Gaps

It must be explicitly acknowledged that no single peer-reviewed study has reported head-to-head quantitative biological activity data for 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide (CAS 329778-18-9) against a directly paired comparator. The cholinesterase inhibition evidence presented above relies on cross-study comparisons between the 2018 Ghafary et al. series (compound 7d as the 4-chlorophenyl representative) and the 2020 Ghafary et al. series (compound 5b as the 2-chlorophenyl representative). Differences in assay conditions, enzyme sources, and compound purity between these studies introduce uncertainty in the precise magnitude of differentiation. Furthermore, no published in vivo pharmacokinetic, selectivity panel, or toxicity data are available for this specific compound. Researchers should treat these evidence items as testable hypotheses requiring experimental validation rather than established facts.

Data gaps Experimental verification Procurement caution

Recommended Research Application Scenarios for 3-(4-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide (CAS 329778-18-9) Based on Quantitative Evidence


BChE-Selective Tool Compound for Advanced Alzheimer's Disease in Vitro Models

Based on the 0.55 µM BChE IC₅₀ and 14-fold superiority over donepezil demonstrated by the 4-chlorophenyl analog 7d [1], this compound is best deployed as a BChE-selective pharmacological tool in advanced Alzheimer's disease cellular models where BChE levels are pathologically elevated and AChE levels decline. The dual PAS/CAS mixed-type inhibition mechanism further supports its use in co-treatment studies assessing both cholinergic rescue and Aβ aggregation modulation [1].

Structure-Activity Relationship (SAR) Reference Standard for Halogen Position Scanning in Indole-Acrylamide Libraries

The distinct BChE potency profile of the 4-chlorophenyl isomer (IC₅₀ = 0.55 µM) versus the 2-chlorophenyl isomer (IC₅₀ = 1.95 µM) [1][2] positions this compound as a critical reference standard for systematic halogen position scanning campaigns. Medicinal chemistry teams synthesizing novel indole-acrylamide analogs should include this compound as a benchmark to contextualize the impact of ortho-, meta-, and para-halogen substitutions on cholinesterase inhibition potency and isoform selectivity.

Dual-Mechanism Pharmacological Probe for Cholinesterase–Tubulin Polypharmacology Studies

For research groups investigating the intersection of cholinesterase inhibition and microtubule dynamics—an emerging area in cancer neuroscience and neurodegeneration—this compound offers a scaffold with documented activity in both target classes. While cholinesterase data are more robustly established [1][2], the indole-acrylamide scaffold's confirmed tubulin polymerization inhibitory potential [3] makes this compound a suitable starting point for medicinal chemistry optimization toward dual cholinesterase/tubulin agents, with the caveat that tubulin IC₅₀ values must be determined experimentally for this specific analog.

Procurement for High-Throughput Screening (HTS) with Defined Purity Specifications

The commercial availability of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide at ≥95% purity (HPLC) enables its direct incorporation into medium-to-high-throughput screening cascades without the delays and quality uncertainties associated with custom synthesis. This is particularly relevant for core screening facilities and contract research organizations (CROs) requiring batch-to-batch consistency for longitudinal screening campaigns targeting cholinesterase or tubulin endpoints.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.